molecular formula C7H14O2 B12399081 Ethyl 2-methylbutanoate-d9

Ethyl 2-methylbutanoate-d9

Cat. No.: B12399081
M. Wt: 139.24 g/mol
InChI Key: HCRBXQFHJMCTLF-ZMECLBIQSA-N
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Description

Ethyl 2-methylbutanoate-d9 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is an ester with the molecular formula C7H5D9O2 and a molecular weight of 139.2403 . It is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methylbutanoate-d9 can be synthesized through the esterification of 2-methylbutanoic acid with ethanol-d6 (deuterated ethanol) in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated ethanol is crucial in maintaining the deuterium labeling of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylbutanoate-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methylbutanoate-d9 is widely used in scientific research due to its deuterium labeling. Some applications include:

Mechanism of Action

The mechanism of action of ethyl 2-methylbutanoate-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of metabolic reactions, leading to differences in pharmacokinetics and pharmacodynamics compared to non-deuterated compounds. This property is particularly useful in studying the metabolic pathways and the stability of ester-containing drugs .

Comparison with Similar Compounds

Ethyl 2-methylbutanoate-d9 can be compared with other similar esters, such as:

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in tracing and studying metabolic pathways .

Properties

Molecular Formula

C7H14O2

Molecular Weight

139.24 g/mol

IUPAC Name

ethyl 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate

InChI

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1D3,3D3,4D2,6D

InChI Key

HCRBXQFHJMCTLF-ZMECLBIQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)OCC)C([2H])([2H])[2H]

Canonical SMILES

CCC(C)C(=O)OCC

Origin of Product

United States

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